N-Formyl-L-methionyl-L-lysyl-L-phenylalanine
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Overview
Description
N-Formyl-L-methionyl-L-lysyl-L-phenylalanine is a tripeptide composed of L-methionine, L-lysine, and L-phenylalanine. This compound is known for its role as a potent chemotactic peptide, which means it can attract immune cells such as neutrophils to the site of infection or inflammation . It is a key player in the body’s innate immune response, helping to direct immune cells to areas where they are needed most.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-L-methionyl-L-lysyl-L-phenylalanine typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides. After the peptide chain is assembled, the protecting groups are removed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient production of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Formyl-L-methionyl-L-lysyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Hydroxymethyl derivative.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-Formyl-L-methionyl-L-lysyl-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of peptide synthesis and modification.
Biology: Serves as a chemotactic agent in studies of immune cell migration and signaling.
Medicine: Investigated for its potential therapeutic applications in modulating immune responses.
Industry: Utilized in the development of diagnostic assays and research tools.
Mechanism of Action
N-Formyl-L-methionyl-L-lysyl-L-phenylalanine exerts its effects by binding to specific receptors on the surface of immune cells, such as the formyl peptide
Properties
CAS No. |
916144-58-6 |
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Molecular Formula |
C21H32N4O5S |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H32N4O5S/c1-31-12-10-16(23-14-26)19(27)24-17(9-5-6-11-22)20(28)25-18(21(29)30)13-15-7-3-2-4-8-15/h2-4,7-8,14,16-18H,5-6,9-13,22H2,1H3,(H,23,26)(H,24,27)(H,25,28)(H,29,30)/t16-,17-,18-/m0/s1 |
InChI Key |
VRAKAFLVNLUKCB-BZSNNMDCSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC=O |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC=O |
Origin of Product |
United States |
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